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Hexylitaconic Acid - 94513-51-6

Hexylitaconic Acid

Catalog Number: EVT-2914551
CAS Number: 94513-51-6
Molecular Formula: C11H18O4
Molecular Weight: 214.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Hexyl-3-methylenesuccinic acid is a medium-chain fatty acid.
Hexylitaconic Acid is a natural product found in Penicillium restrictum, Penicillium striatisporum, and other organisms with data available.
Overview

Hexylitaconic Acid is a compound derived from itaconic acid, which is a dicarboxylic acid known for its utility in various chemical processes. Hexylitaconic Acid can be classified as an alkyl derivative of itaconic acid, characterized by the presence of a hexyl group attached to the itaconic backbone. This compound has garnered attention due to its potential applications in biochemistry and materials science.

Source

Hexylitaconic Acid is primarily sourced through the fermentation processes involving specific strains of fungi, particularly Aspergillus niger. Research indicates that Aspergillus species can convert substrates like glycerol into various alkylcitric acids, including hexylitaconic acid, under controlled laboratory conditions .

Classification

Hexylitaconic Acid falls under the category of organic compounds, specifically dicarboxylic acids. It is classified as a biobased compound due to its derivation from microbial fermentation processes. Its structural classification identifies it as an alkyl-substituted derivative of itaconic acid.

Synthesis Analysis

Methods

The synthesis of Hexylitaconic Acid typically involves fermentation using Aspergillus niger or related strains. The process begins with culturing the fungi in a suitable medium containing carbon sources such as glycerol.

  1. Fermentation: The fungi are inoculated into a liquid medium and incubated under specific conditions (temperature, pH) conducive to growth and metabolite production.
  2. Extraction: Post-fermentation, the culture broth is subjected to extraction methods using solvents like ethyl acetate or methanol to isolate the desired compounds.
  3. Purification: The crude extracts undergo purification through techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure Hexylitaconic Acid .

Technical Details

During extraction, ultrasonic methods may be employed to enhance the yield of Hexylitaconic Acid from the fermentation broth. The purification process is critical to achieve high purity levels necessary for subsequent applications and analyses.

Molecular Structure Analysis

Structure

Hexylitaconic Acid has a molecular formula of C10H16O4C_{10}H_{16}O_4. The structure features a hexyl group attached to the second carbon of the itaconic acid backbone, which consists of two carboxylic acid groups.

Data

  • Molecular Weight: Approximately 200.24 g/mol.
  • Structural Formula: The structural representation shows the connectivity between carbon atoms and functional groups, emphasizing the hexyl substituent on the itaconic framework.
Chemical Reactions Analysis

Reactions

Hexylitaconic Acid can participate in various chemical reactions typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Polymerization: It can serve as a monomer in polymer synthesis, especially in creating biobased polymers .

Technical Details

The ability of Hexylitaconic Acid to undergo these reactions makes it versatile for applications in material sciences, particularly in producing biodegradable polymers.

Mechanism of Action

Process

The mechanism of action for Hexylitaconic Acid primarily involves its role as a building block in biochemical pathways and material synthesis. In biochemical contexts, it may interact with enzymes involved in metabolic pathways or serve as a substrate for further transformations.

Data

Studies indicate that compounds like Hexylitaconic Acid can influence microbial growth and metabolic activity, making them suitable candidates for agricultural applications such as natural herbicides .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water.

Chemical Properties

  • pH: Generally acidic due to carboxylic functional groups.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .

Applications

Hexylitaconic Acid finds several scientific uses:

  • Biobased Polymers: It is utilized in synthesizing biodegradable plastics and copolymers that are environmentally friendly alternatives to conventional plastics .
  • Agricultural Chemicals: Due to its potential herbicidal properties, it is explored as an active ingredient in natural herbicides .
  • Biochemical Research: Its derivatives are studied for their roles in metabolic pathways and their effects on microbial growth.
Biosynthetic Pathways and Microbial Production of Hexylitaconic Acid

Gene Cluster Architecture in Aspergillus spp.

Hexylitaconic acid belongs to the alkylcitric acid family, characterized by a citrate-derived "head" and a saturated alkyl "tail" (typically C6). In Aspergillus niger, its biosynthesis is governed by a specialized gene cluster initially identified through phylogenomic analysis. This cluster contains genes encoding a fatty acid synthase (FAS) backbone enzyme (NRRL311763/NRRL311767), citrate synthase (NRRL3_11764), and a dehydratase. Comparative genomics reveals orthologous clusters in A. oryzae and A. flavus, though with distinct organizational features [1] .

Role of akcR Transcriptional Regulator in Cluster Activation

The Zn₂Cys₆-type transcriptional regulator akcR serves as the master switch for alkylcitrate biosynthesis. Overexpression of akcR in A. niger triggers massive upregulation of the cluster, yielding 8.5 g/L of extracellular alkylcitrates from a liter-scale culture. Notably, hexylaconitic acid A dominates the profile (94.1%), alongside four previously unreported alkylcitrates. This confirms akcR's role as a pathway-specific activator capable of unlocking silent metabolic potential [1] .

Chromosomal Distribution of Decarboxylase Genes (e.g., NRRL300504)

A critical evolutionary divergence exists in the genomic localization of *cis*-aconitate decarboxylase (CAD), the enzyme converting hexylaconitate to hexylitaconic acid. While *A. oryzae* and *A. flavus* harbor CAD genes within their alkylcitrate clusters, *A. niger*’s functional ortholog (NRRL300504) resides on a separate chromosome. This unlinked arrangement necessitates interchromosomal coordination for full pathway functionality [1] .

Table 1: Key Genes in Alkylcitric Acid Biosynthesis

Gene ID (A. niger)FunctionChromosomal LocationOrthologs in A. oryzae/A. flavus
akcRTranscriptional regulator (Zn₂Cys₆)Within clusterIn-cluster
NRRL3_11763/11767Fatty acid synthase (FAS) backboneWithin clusterIn-cluster
NRRL3_11764Citrate synthaseWithin clusterIn-cluster
NRRL3_00504cis-Aconitate decarboxylase (CAD)Separate chromosomeWithin cluster

Enzymatic Mechanisms in Alkylcitrate Formation

Citrate Synthase and cis-Aconitate Decarboxylase Functions

Biosynthesis initiates with NRRL3_11764 (citrate synthase) condensing a C6 fatty acyl-CoA (e.g., hexanoyl-CoA) with oxaloacetate, forming alkylcitrate. Subsequent dehydration by a cluster-encoded dehydratase yields alkyl-cis-aconitate. The pivotal branch point involves decarboxylation:

  • Hexylaconitic acid pathway: Spontaneous hydration dominates without decarboxylase.
  • Hexylitaconic acid pathway: NRRL3_00504 (CAD) decarboxylates alkyl-cis-aconitate, forming the unsaturated dicarboxylate hexylitaconic acid. CAD exhibits strict substrate specificity for alkylated cis-aconitate derivatives [1] [5] [8].

Substrate Specificity of Fatty Acid Synthase Backbone Enzymes

The FAS enzymes (NRRL311763/NRRL311767) dictate alkyl chain length. Biochemical analyses indicate a preference for C6-C8 acyl-CoA primers, explaining the predominance of hexyl derivatives. Structural modeling suggests a constrained acyl-binding pocket that excludes longer (>C10) or branched chains. This specificity underpins the limited structural diversity observed in natural alkylcitrates from A. niger [1] .

Table 2: Enzymatic Steps in Hexylitaconic Acid Biosynthesis

StepEnzymeGene (A. niger)ReactionProduct
1Fatty Acid Synthase (FAS)NRRL3_11763/11767Priming & chain extensionHexanoyl-CoA
2Citrate SynthaseNRRL3_11764Condensation with oxaloacetateHexylcitrate
3DehydrataseIn clusterDehydrationHexyl-cis-aconitate
4aHydration (spontaneous)N/ANon-enzymaticHexylaconitic Acid A
4bcis-Aconitate DecarboxylaseNRRL3_00504DecarboxylationHexylitaconic Acid

Metabolic Engineering for Enhanced Yield

Overexpression Strategies in Aspergillus niger

Targeted genetic manipulations significantly shift product profiles and titers:

  • akcR overexpression: Boosts total alkylcitrate yield to 8.5 g/L but favors hexylaconitic acid (94%).
  • akcR + NRRL3_00504 co-overexpression: Redirects flux toward hexylitaconic acid (up to 70% of alkylcitrates) and reveals two novel compounds. This highlights the decarboxylase as a pathway bottleneck [1] .
  • Compartmentalization engineering: Expressing CAD and aconitase (acoA) in A. niger mitochondria—rather than cytosol—doubles itaconate (structurally analogous) titers by leveraging mitochondrial cis-aconitate pools. This principle is translatable to hexylitaconic acid production [8].

Co-cultivation and Substrate Diversification Approaches

Co-culturing A. niger with bacteria like Bacillus subtilis alters secondary metabolism. Transcriptomic studies show downregulation of specific biosynthetic gene clusters (BGCs), including alkylcitrate-related genes. While this initially reduces yields, strategic manipulation of microbial interactions could potentially stimulate production. Utilizing alternative carbon sources (e.g., glycerol, xylose) in engineered strains also shows promise for diversifying alkylcitrate profiles and improving economics [9].

Table 3: Metabolic Engineering Outcomes for Alkylcitrate Production

Engineering StrategyStrain/SystemKey OutcomeTiter/Yield Change
akcR overexpressionA. niger PY118.5 g/L total alkylcitrates; 94% hexylaconitic acid>100-fold increase
akcR + NRRL3_00504 co-overexpressionA. niger PY11Shift to ~70% hexylitaconic acid; 2 novel compoundsProduct profile shifted
Mitochondrial CAD + AconitaseA. niger (itaconate)2x higher itaconate vs. cytosolic expression~100% productivity increase
Co-culture with B. subtilisA. nigerDownregulation of alkylcitrate BGCReduced production

Properties

CAS Number

94513-51-6

Product Name

Hexylitaconic Acid

IUPAC Name

2-hexyl-3-methylidenebutanedioic acid

Molecular Formula

C11H18O4

Molecular Weight

214.261

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

HKMDCNSGDQBQLI-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=C)C(=O)O)C(=O)O

Solubility

not available

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